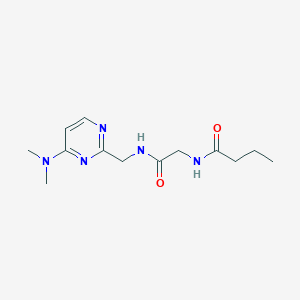

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

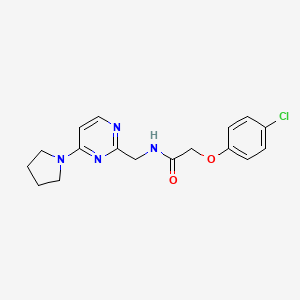

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Aplicaciones Científicas De Investigación

Anticancer Agents and Tyrosine Kinase Inhibitors

- Imatinib , a well-known anticancer drug, is structurally related to this compound. Imatinib (commercially available as Gleevec) specifically targets tyrosine kinases, making it effective in treating chronic myelogenic leukemia . The compound’s ability to inhibit tyrosine kinases may extend to other cancer types as well.

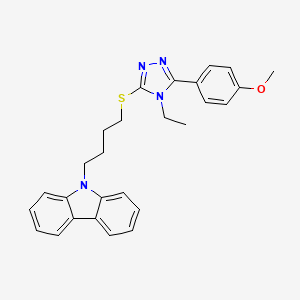

Anti-Fibrotic Activity

- In screening studies, some derivatives of this compound displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in managing fibrotic diseases .

JAK3 Suppression

- A derivative of this compound, N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide, showed high JAK3 suppression activity with selectivity over JAK2 and JAK1. JAK3 inhibition is relevant in autoimmune diseases and certain cancers .

DNA and RNA Interactions

- Given its pyrimidine-based structure, this compound may interact with DNA and RNA. Investigating its binding affinity and potential therapeutic applications in gene regulation or nucleic acid-based therapies could be valuable .

Crystallography and Structural Studies

- Researchers have characterized the crystal structure of Imatinib (a close analog) using single-crystal X-ray diffraction. Understanding the conformational aspects of this compound can aid drug design and optimization .

Mecanismo De Acción

Target of Action

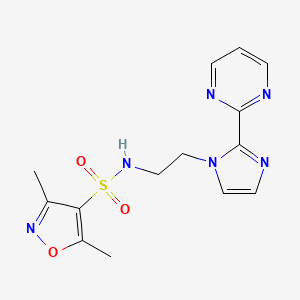

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins involved in cell division and proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. Primarily, it disrupts the signal transduction cascades that promote cell growth and proliferation . This can lead to the arrest of cell cycle progression and induction of apoptosis .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that these cells rely on for growth and survival . This can lead to cell cycle arrest and apoptosis, effectively reducing the growth of the cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s binding to its target . Additionally, the pH and temperature of the environment can impact the compound’s stability and efficacy .

Propiedades

IUPAC Name |

N-[2-[[4-(dimethylamino)pyrimidin-2-yl]methylamino]-2-oxoethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-4-5-12(19)16-9-13(20)15-8-10-14-7-6-11(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNCZCQGIHNGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NCC1=NC=CC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)

![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)

![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)